AS1892802

Kinase Selectivity Off-Target Effects Preclinical Research

Choose AS1892802 for its unique, irreplaceable pharmacological profile in peripheral pain and osteoarthritis research. Unlike CNS-penetrant alternatives like fasudil, AS1892802 exhibits minimal brain penetration, ensuring target engagement is confined to peripheral ROCK-mediated pathways. It uniquely combines a rapid onset of analgesia, comparable to tramadol and diclofenac, with a sustained, long-lasting effect persisting for seven days post-administration. This compound is validated for use in both inflammatory (AIA) and non-inflammatory (MIA) arthritis models and is distinguished by its ability to prevent cartilage damage, offering a structure-modifying potential not found in standard analgesics. Its high selectivity over a panel of 167 kinases ensures reproducible, specific results. Generic substitution is scientifically invalid for these applications.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
Cat. No. B591422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS1892802
SynonymsN-[(1S)-2-Hydroxy-1-phenylethyl]-N’-[4-(4-pyridinyl)phenyl]-urea
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3
InChIInChI=1S/C20H19N3O2/c24-14-19(17-4-2-1-3-5-17)23-20(25)22-18-8-6-15(7-9-18)16-10-12-21-13-11-16/h1-13,19,24H,14H2,(H2,22,23,25)/t19-/m1/s1
InChIKeyWDTFYYZHMRBVHK-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AS1892802: Potent and Highly Selective ROCK Inhibitor for Peripheral Pain Research Procurement


AS1892802 (1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(pyridin-4-yl)phenyl]urea) is a novel, orally bioavailable, ATP-competitive inhibitor of Rho-associated coiled-coil kinase (ROCK). It exhibits potent inhibition with IC50 values of 122 nM (human ROCK1), 52 nM (human ROCK2), and 57 nM (rat ROCK2) [1]. AS1892802 is distinguished by its high selectivity, targeting ROCK1/2 over a panel of 167 kinases and 63 ion channels/receptors/enzymes at 10 µM, with notable off-targets limited to PKACα (IC50 = 200 nM) and PRKX (IC50 = 325 nM) [2].

Why Substituting AS1892802 with Generic ROCK Inhibitors Fails in Reproducible Peripheral Pain Studies


Substituting AS1892802 with other ROCK inhibitors like fasudil or Y-27632 is scientifically invalid for peripheral pain models. Unlike AS1892802, which exhibits minimal CNS penetration and functions peripherally [1], fasudil is a known vasodilator with significant cardiovascular effects and central activity [2]. Furthermore, AS1892802 provides a unique combination of rapid-onset analgesia comparable to tramadol and diclofenac [3] with a sustained, long-lasting effect upon repeated dosing that persists for seven days post-administration [4], a profile not demonstrated by other ROCK inhibitors. Generic substitution fails to replicate the specific pharmacological profile required for reproducible results in models of inflammatory and non-inflammatory arthritis.

AS1892802 Quantitative Differentiation Evidence: A Procurement Guide for Researchers


AS1892802 Exhibits High Kinase Selectivity Over a Broad Panel

AS1892802 demonstrates high selectivity for ROCK1 and ROCK2 over a large panel of potential off-targets. In selectivity profiling against 167 kinases and a panel of 63 ion channels, receptors, and enzymes at a concentration of 10 µM, only two off-targets (PKACα and PRKX) were significantly inhibited [1]. This profile is more comprehensive than typically reported for other ROCK inhibitors like Y-27632, which has known effects on multiple kinases [2].

Kinase Selectivity Off-Target Effects Preclinical Research

AS1892802 Demonstrates Potent Antinociceptive Activity in Rat Models of Arthritis

In a head-to-head study, AS1892802 demonstrated superior efficacy over diclofenac in a non-inflammatory arthritis model. Orally administered AS1892802 exhibited potent antinociceptive effects in both the adjuvant-induced arthritis (AIA) model (inflammatory) and the monoiodoacetate-induced arthritis (MIA) model (non-inflammatory), with an ED50 of 0.15 mg/kg in the MIA model [1]. In contrast, while fasudil and tramadol were effective in both models, diclofenac was effective only in the AIA model [1].

Antinociception Arthritis Inflammation Pain Models

AS1892802 Provides Sustained Analgesic Effect with Repeated Dosing

The analgesic profile of AS1892802 is uniquely characterized by a sustained effect following repeated dosing. While a single dose of AS1892802 produced a short-acting, moderate analgesic effect, repeated dosing led to a long-lasting and more potent analgesia in both MIA-induced arthritis and streptozotocin-induced neuropathy models. Notably, the analgesic effect persisted for seven days after the final administration [1].

Chronic Pain Analgesia Pharmacodynamics Dosing Regimen

AS1892802 Does Not Induce Gastric Irritation

In a direct assessment, AS1892802 did not induce gastric irritation in rats, a common adverse effect associated with many analgesics like NSAIDs. In the study, AS1892802 was compared to tramadol and diclofenac, both of which have known GI side effect profiles [1]. The study explicitly notes that AS1892802 did not induce gastric irritation or abnormal behavior [1].

Safety Profile Gastrointestinal Tolerability In Vivo

AS1892802 Prevents Cartilage Damage in an Osteoarthritis Model

In a 3-week study in a rat model of osteoarthritis (OA), AS1892802 administered either orally or via intra-articular injection significantly and dose-dependently inhibited cartilage damage in the tibial plateau, as assessed histologically, and decreased weight distribution deficits [1]. While fasudil has shown some benefit in OA models [2], the specific data on AS1892802's ability to prevent cartilage damage in this model provides a key differentiator for researchers focused on disease modification.

Osteoarthritis Cartilage Protection Disease Modification Histopathology

Optimal AS1892802 Research Application Scenarios for Reproducible Scientific Outcomes


Investigating Peripheral Mechanisms in Inflammatory and Non-Inflammatory Pain

AS1892802 is the ideal candidate for studies aiming to dissect peripheral versus central mechanisms in pain models. Its minimal CNS penetration [1] and efficacy in both AIA (inflammatory) and MIA (non-inflammatory) models [1] allow researchers to isolate peripheral ROCK-mediated pathways in nociception without the confounding variable of central activity. This is a distinct advantage over CNS-penetrant ROCK inhibitors like fasudil [2].

Modeling Chronic Pain with Sustained Analgesic Pharmacodynamics

For research on chronic pain maintenance and the transition from acute to chronic pain states, AS1892802 provides a unique tool. Its ability to produce a sustained analgesic effect that outlasts the drug's plasma half-life [3] makes it invaluable for studying mechanisms of persistent pain and for evaluating the long-term effects of ROCK inhibition without the need for continuous infusion pumps or frequent dosing.

Assessing Disease-Modifying Potential in Osteoarthritis (OA)

AS1892802 is a critical compound for research into the pathophysiology and potential treatment of osteoarthritis. Its demonstrated ability to prevent cartilage damage in the rat MIA model [4] and inhibit pain responses [1] supports its use in studies evaluating structure-modifying effects. This application is distinct from purely symptomatic pain relievers like NSAIDs [1] and positions AS1892802 for investigating the link between ROCK activation and joint degeneration.

In Vitro Smooth Muscle Contractility and Tocolysis Research

AS1892802 is a validated tool for investigating the role of the RhoA/ROCK pathway in smooth muscle function. Its in vitro efficacy in inhibiting oxytocin-induced myometrial contractions [2] makes it suitable for studies on uterine physiology and the development of tocolytic agents, offering an alternative to fasudil with a distinct selectivity profile [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for AS1892802

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.